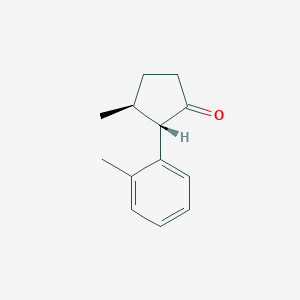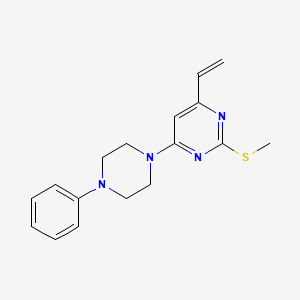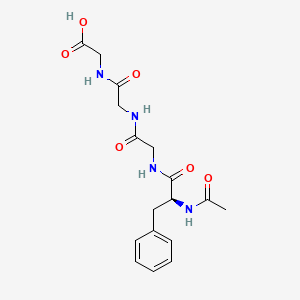![molecular formula C13H17N5O2 B14212519 6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine CAS No. 832103-08-9](/img/structure/B14212519.png)
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core substituted with a nitro group and a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common method includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Alkylation: The nitrated benzimidazole is then alkylated with 2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidation: The pyrrolidine moiety can be oxidized to form pyrrolidinone derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
Reduction: 6-Amino-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Oxidation: Pyrrolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications:
Wirkmechanismus
The mechanism by which 6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The benzimidazole core can interact with nucleic acids and proteins, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitrobenzimidazole: Lacks the pyrrolidine moiety, making it less versatile in terms of biological interactions.
N-[2-(Pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine: Lacks the nitro group, which reduces its potential for redox reactions.
Uniqueness
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine is unique due to the combination of the nitro group and the pyrrolidine moiety, which together enhance its chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications in medicinal chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
832103-08-9 |
|---|---|
Molekularformel |
C13H17N5O2 |
Molekulargewicht |
275.31 g/mol |
IUPAC-Name |
6-nitro-N-(2-pyrrolidin-1-ylethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H17N5O2/c19-18(20)10-3-4-11-12(9-10)16-13(15-11)14-5-8-17-6-1-2-7-17/h3-4,9H,1-2,5-8H2,(H2,14,15,16) |
InChI-Schlüssel |
OLVIMDBYIORTQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCNC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)


![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)

![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)






